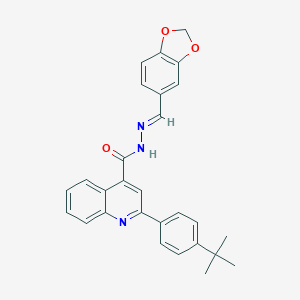![molecular formula C15H15N5O B454254 N'-[(1,5-dimethyl-1H-pyrazol-4-yl)methylene]-1H-indole-3-carbohydrazide](/img/structure/B454254.png)
N'-[(1,5-dimethyl-1H-pyrazol-4-yl)methylene]-1H-indole-3-carbohydrazide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N’-[(E)-(1,5-dimethyl-1H-pyrazol-4-yl)methylidene]-1H-indole-3-carbohydrazide is a compound that belongs to the class of Schiff bases Schiff bases are characterized by the presence of a carbon-nitrogen double bond with the nitrogen atom connected to an aryl or alkyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N’-[(E)-(1,5-dimethyl-1H-pyrazol-4-yl)methylidene]-1H-indole-3-carbohydrazide typically involves the condensation reaction between 1H-indole-3-carbohydrazide and 1,5-dimethyl-1H-pyrazole-4-carbaldehyde. The reaction is usually carried out in an ethanol solvent under reflux conditions for several hours. The resulting product is then purified through recrystallization.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to ensure high yield and purity of the product.
Análisis De Reacciones Químicas
Types of Reactions
N’-[(E)-(1,5-dimethyl-1H-pyrazol-4-yl)methylidene]-1H-indole-3-carbohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the hydrazide group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Oxidized derivatives of the original compound.
Reduction: Reduced forms of the compound, such as hydrazine derivatives.
Substitution: Substituted products where the hydrazide group is replaced by other functional groups.
Aplicaciones Científicas De Investigación
N’-[(E)-(1,5-dimethyl-1H-pyrazol-4-yl)methylidene]-1H-indole-3-carbohydrazide has several scientific research applications:
Chemistry: Used as a ligand in coordination chemistry to form complexes with transition metals.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential as an anticancer agent due to its ability to inhibit certain enzymes and pathways involved in cancer cell proliferation.
Mecanismo De Acción
The mechanism of action of N’-[(E)-(1,5-dimethyl-1H-pyrazol-4-yl)methylidene]-1H-indole-3-carbohydrazide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can bind to metal ions, forming stable complexes that can inhibit enzyme activity.
Pathways Involved: It can interfere with cellular pathways such as the NF-κB pathway, which is involved in inflammation and cancer progression.
Comparación Con Compuestos Similares
Similar Compounds
- N’-[(E)-(2,5-dimethoxyphenyl)methylidene]biphenyl-4-carbohydrazide
- N’-[(E)-(4-fluorophenyl)methylidene]biphenyl-4-carbohydrazide
Uniqueness
N’-[(E)-(1,5-dimethyl-1H-pyrazol-4-yl)methylidene]-1H-indole-3-carbohydrazide is unique due to its specific structural features, such as the presence of both indole and pyrazole rings. These structural elements contribute to its distinct chemical reactivity and potential biological activities, making it a compound of interest for further research and development.
Propiedades
Fórmula molecular |
C15H15N5O |
|---|---|
Peso molecular |
281.31g/mol |
Nombre IUPAC |
N-[(E)-(1,5-dimethylpyrazol-4-yl)methylideneamino]-1H-indole-3-carboxamide |
InChI |
InChI=1S/C15H15N5O/c1-10-11(8-18-20(10)2)7-17-19-15(21)13-9-16-14-6-4-3-5-12(13)14/h3-9,16H,1-2H3,(H,19,21)/b17-7+ |
Clave InChI |
IJFFLRFIOGPGDW-REZTVBANSA-N |
SMILES |
CC1=C(C=NN1C)C=NNC(=O)C2=CNC3=CC=CC=C32 |
SMILES isomérico |
CC1=C(C=NN1C)/C=N/NC(=O)C2=CNC3=CC=CC=C32 |
SMILES canónico |
CC1=C(C=NN1C)C=NNC(=O)C2=CNC3=CC=CC=C32 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-(4-tert-butylphenyl)-N'-[(3-methyl-2-thienyl)methylene]-4-quinolinecarbohydrazide](/img/structure/B454172.png)
![4-[(4-{4-Nitrophenyl}-1-piperazinyl)carbonyl]-2-(5-methyl-2-thienyl)quinoline](/img/structure/B454175.png)
![2-(4-tert-butylphenyl)-N'-[(5-methyl-2-furyl)methylene]-4-quinolinecarbohydrazide](/img/structure/B454176.png)
![10-acetyl-3-(4-methylphenyl)-11-(3-nitrophenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B454178.png)
![2-(4-tert-butylphenyl)-N'-[(5-ethyl-2-thienyl)methylene]-4-quinolinecarbohydrazide](/img/structure/B454179.png)
![N'-{4-nitrobenzylidene}-4-[(2-naphthyloxy)methyl]benzohydrazide](/img/structure/B454184.png)

![2-(2,4-dimethoxyphenyl)-N'-[3-(2-furyl)-2-propenylidene]-4-quinolinecarbohydrazide](/img/structure/B454188.png)

![5-methyl-N-{4-[N-(9H-xanthen-9-ylcarbonyl)ethanehydrazonoyl]phenyl}-3-isoxazolecarboxamide](/img/structure/B454190.png)
![6-bromo-2-cyclopropyl-N'-[1-(5-methyl-2-thienyl)ethylidene]-4-quinolinecarbohydrazide](/img/structure/B454192.png)
![2-(2,4-dimethoxyphenyl)-N'-[1-(5-methyl-2-thienyl)butylidene]-4-quinolinecarbohydrazide](/img/structure/B454193.png)
![2-(2,4-dimethoxyphenyl)-N'-[1-(5-ethyl-2-thienyl)ethylidene]-4-quinolinecarbohydrazide](/img/structure/B454194.png)
